2-(3,5-dichlorophenyl)-N-(3-methoxypropyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(3-methoxypropyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-19-4-2-3-17-14(18)13-8-12(13)9-5-10(15)7-11(16)6-9/h5-7,12-13H,2-4,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNFSBKFOFLZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CC1C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-N-(3-methoxypropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Substituents: The 3,5-dichlorophenyl and 3-methoxypropyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)-N-(3-methoxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 2-(3,5-dichlorophenyl)-N-(3-methoxypropyl)cyclopropanecarboxamide is as a fungicide . Preliminary studies indicate that this compound exhibits antifungal properties, making it valuable for protecting crops from fungal diseases. The mechanism of action likely involves inhibition of specific fungal enzymes or receptors, preventing growth and proliferation.
| Property | Details |
|---|---|
| Application | Fungicide |
| Target Organisms | Various fungal pathogens |
| Mechanism | Inhibits enzyme function |
| Research Status | Preliminary studies suggest efficacy |
Pharmaceutical Development
Due to its structural characteristics, this compound could serve as a lead compound for developing new pharmaceuticals targeting fungal infections or other biological pathways. Interaction studies are essential to understand how this compound interacts with biological systems. Initial findings suggest that it may bind to specific enzymes or receptors involved in fungal metabolism.
Case Study 1: Antifungal Activity
In a study examining the antifungal efficacy of various compounds, this compound was tested against common agricultural pathogens. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as an effective agricultural fungicide.
Case Study 2: Mechanistic Studies
Further research focused on the mechanistic pathways involved in the antifungal activity of the compound. Molecular docking simulations revealed that the compound binds effectively to fungal enzymes critical for cell wall synthesis, suggesting a targeted approach for fungicidal action.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-N-(3-methoxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide
- Structure : Shares the 3,5-dichlorophenyl group and carboxamide backbone but replaces the cyclopropane with an imidazolidine ring.
- Bioactivity : Functions as a metabolite of iprodione, a fungicide. The imidazolidine ring may enhance stability in biological systems compared to cyclopropane derivatives.
N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide (Cyprofuram)
- Structure: Contains a cyclopropane-carboxamide core but substitutes the 3,5-dichlorophenyl group with a 3-chlorophenyl moiety and adds a tetrahydrofuranone ring.
- Application: Used as cyprofuram, a fungicide.
- Key Difference : The single chlorine on the phenyl group may reduce electrophilic reactivity compared to the 3,5-dichloro substitution, impacting toxicity profiles .
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
- Structure: Features a cyclopropane-carboxamide scaffold with a 4-methoxyphenoxy group and phenyl substituent.
- Synthesis : Prepared via Procedure B (silica gel chromatography, 78% yield) as a diastereomeric mixture (dr 23:1).
- Key Difference: The methoxyphenoxy group may confer different electronic effects, influencing metabolic stability compared to halogenated aryl groups .
N-(3,5-Dichlorophenyl)succinimide (NDPS)
- Structure : Retains the 3,5-dichlorophenyl group but replaces the carboxamide-cyclopropane with a succinimide ring.
- Toxicity : Causes severe nephrotoxicity in rats, damaging proximal tubules and inducing interstitial nephritis at 5000 ppm. Enzymatic activities in proximal tubules decline within one week, highlighting the dichlorophenyl group’s role in renal toxicity.
- Key Difference : The succinimide ring may enhance reactivity with renal proteins, whereas the carboxamide-cyclopropane structure could mitigate such effects through altered metabolism .
Data Table: Structural and Functional Comparisons
Critical Analysis of Structural Motifs
- 3,5-Dichlorophenyl Group : Associated with bioactivity (e.g., fungicidal properties) but linked to nephrotoxicity in NDPS. The target compound’s cyclopropane ring may sterically hinder metabolic activation, reducing toxicity .
- Carboxamide Linkage : Enhances hydrogen-bonding capacity, improving target binding compared to ester analogs like (+)-MR200 .
- Methoxypropyl Side Chain : Likely improves solubility and pharmacokinetics relative to simpler alkylamines (e.g., BD 1008), which exhibit receptor-binding roles but lack cyclopropane stabilization .
Biological Activity
2-(3,5-Dichlorophenyl)-N-(3-methoxypropyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₄Cl₂N
- Molecular Weight : 281.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibits significant reduction in inflammation markers in animal models. |
| Antiproliferative | Shows cytotoxic effects against various cancer cell lines. |
| Neuroprotective | Provides protective effects in neurodegenerative disease models. |
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using carrageenan-induced edema in rats. The results indicated a dose-dependent reduction in paw swelling, comparable to standard anti-inflammatory drugs like indomethacin .
Antiproliferative Effects
Research conducted on various cancer cell lines demonstrated that the compound exhibited significant antiproliferative activity. In particular, it was effective against breast and colon cancer cells, with IC50 values indicating potent inhibition of cell growth .
Neuroprotective Effects
In a neuroprotective study involving models of oxidative stress, the compound reduced neuronal cell death and improved survival rates in cultured neurons exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative disorders .
Q & A
Q. How can researchers characterize the structural and physicochemical properties of 2-(3,5-dichlorophenyl)-N-(3-methoxypropyl)cyclopropanecarboxamide?
Methodological Answer:
- Spectroscopic Analysis: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm the cyclopropane ring, dichlorophenyl group, and methoxypropyl linkage. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .
- Chromatographic Purity: High-performance liquid chromatography (HPLC) with UV detection ensures compound purity (>98%), critical for reproducibility in biological assays .
- Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures and hygroscopicity under controlled conditions .
Q. What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
- In Vitro Screening: Employ kinase inhibition assays or receptor-binding studies (e.g., fluorescence polarization) to identify targets. Dose-response curves (IC₅₀/EC₅₀) quantify potency .
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with proteins like cytochrome P450 isoforms or ion channels, guiding wet-lab validation .
Q. How is the stability of the compound evaluated under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products and establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility: Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines) to rule out experimental variability.
- Structural Analog Comparison: Synthesize analogs (e.g., varying substituents on the dichlorophenyl group) to isolate structure-activity relationships (SAR) and identify confounding functional groups .
- Meta-Analysis: Systematically review published data using tools like PRISMA to identify methodological inconsistencies (e.g., cell line selection, assay endpoints) .
Q. What experimental designs optimize the synthesis yield of this compound while minimizing byproducts?
Methodological Answer:
- Factorial Design: Apply a 2³ factorial matrix (temperature, catalyst concentration, reaction time) to identify optimal conditions. Response surface methodology (RSM) models interactions between variables .
- Separation Techniques: Utilize membrane-based purification (CRDC RDF2050104) or centrifugal partition chromatography (CPC) to isolate the product from cyclopropane-opening byproducts .
Q. How can theoretical frameworks guide the investigation of this compound’s mechanism of action?
Methodological Answer:
- Link to Receptor Theory: Use the two-state model (active/inactive conformations) to hypothesize allosteric modulation. Validate via mutagenesis (e.g., alanine scanning) of predicted binding pockets .
- Systems Biology Integration: Map compound effects onto pathways (e.g., KEGG, Reactome) using transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upstream/downstream regulatory nodes .
Q. What methodologies assess the environmental impact of this compound during disposal or accidental release?
Methodological Answer:
- Biodegradation Studies: Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water matrices.
- Ecotoxicology: Conduct acute/chronic toxicity tests on Daphnia magna or Aliivibrio fischeri (CRDC RDF2050106), correlating results with computational QSAR models for hazard prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
